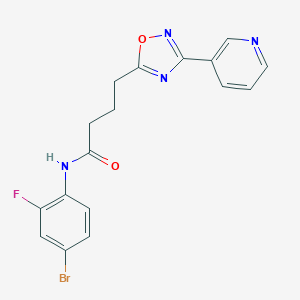![molecular formula C16H13F2N3O2S B277165 N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide, also known as DBIBO, is a small molecule inhibitor that has been studied extensively in recent years. DBIBO is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that is involved in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell growth and survival. By inhibiting the activity of HSP90, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cellular metabolism. It has also been shown to have antioxidant properties and to protect cells from oxidative stress. In animal studies, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide for lab experiments is its high purity and stability. This makes it easy to work with and ensures that results are reproducible. However, one limitation of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is its relatively high cost compared to other small molecule inhibitors. This can make it difficult to use in large-scale experiments or for screening purposes.
将来の方向性
There are several future directions for the study of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective inhibitors of HSP90. Another area of interest is the combination of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the development of new formulations of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide for oral administration could make it a more attractive option for cancer therapy.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with 5-methoxy-2-nitrobenzimidazole. The resulting compound is then reduced to the corresponding amino derivative, which is subsequently reacted with chloroacetyl chloride to form the final product, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide. The synthesis of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been optimized to produce high yields and purity, making it an attractive target for further research.
科学的研究の応用
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
製品名 |
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C16H13F2N3O2S |
分子量 |
349.4 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13F2N3O2S/c1-23-10-3-5-13-14(7-10)21-16(20-13)24-8-15(22)19-12-4-2-9(17)6-11(12)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) |
InChIキー |
PYYDLXNITPRFFO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
正規SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)